Field: Organic Chemistry
Application: This compound is part of the seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines and dithiazepines.
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is a chemical compound with the molecular formula and a molecular weight of approximately 243.69 g/mol. This compound features a dibenzoazepine structure, characterized by a fused bicyclic system containing nitrogen. The presence of a chlorine atom at the 11th position and a ketone group at the 6th position contributes to its unique chemical properties and potential biological activities .
The reactivity of 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one can be attributed to its functional groups. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis .
Studies indicate that compounds related to dibenzoazepines exhibit various biological activities, including:
The synthesis of 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves multi-step organic reactions:
These methods highlight its synthetic accessibility for research and pharmaceutical applications .
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one has potential applications in various fields:
Interaction studies involving 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one primarily focus on its binding affinity with various biological targets:
These studies are crucial for understanding its pharmacological potential and therapeutic applications .
Several compounds share structural similarities with 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one | Lacks chlorine; basic dibenzoazepine structure | Antidepressant | No halogen substituent |
| 2-Chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | Chlorine at position 2 instead of 11 | Similar antidepressant effects | Different chlorine position |
| 3-Chloro-10H-dibenz[b,f]azepine | Different azepine structure; chlorine at position 3 | Antipsychotic properties | Different core structure |
The presence of chlorine at the 11th position and the specific dibenzo framework distinguishes 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one from these similar compounds, potentially enhancing its biological activity and therapeutic profile .
While direct crystallographic data for 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one remains unpublished, insights can be drawn from structurally related dibenzazepines. For example, the crystal structure of 11H-dibenzo[b,e]azepine-6-carbonitrile (C₁₅H₁₀N₂) reveals two independent molecules in the asymmetric unit, with dihedral angles of 60.32° and 61.35° between the benzene rings [2]. This deviation from coplanarity arises from steric hindrance and electronic repulsion within the fused ring system. In the title compound, the chloro substituent at position 11 likely exacerbates this distortion due to its bulk and electron-withdrawing nature, though precise metrics require further crystallographic validation.
Key features observed in analogous structures include:
The seven-membered azepine ring in dibenzazepines exhibits dynamic conformational flexibility. In 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, X-ray diffraction reveals a boat conformation with an asymmetry index (ΔCₛ) of 13.1°, indicating moderate deviation from idealized symmetry [3]. For 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one, the chloro substituent introduces additional steric and electronic effects:
Comparative studies suggest that chloro-substituted dibenzazepines exhibit higher interconversion energy barriers than their non-halogenated counterparts due to reduced ring flexibility [3].
The compound’s potential for stereoisomerism hinges on the configuration of the azepine ring and the chloro substituent. Key observations include:
Experimental evidence for stereoisomerism in this specific compound remains scarce, necessitating advanced spectroscopic or chromatographic validation.
Bond angles and distances derived from X-ray studies of analogous compounds provide a foundation for understanding the title compound’s geometry:
| Parameter | Value | Source Compound |
|---|---|---|
| C–N–C bond angle | 120.5° ± 0.3° | 11H-dibenzo[b,e]azepine-6-carbonitrile [2] |
| C–Cl bond length | 1.74 Å | Estimated from van der Waals radii |
| Benzene ring dihedral | 60.3°–61.4° | 11H-dibenzo[b,e]azepine-6-carbonitrile [2] |
The nitrogen atom adopts a trigonal planar geometry (sum of bond angles ≈ 360°), consistent with sp² hybridization [3]. Deviations from ideal geometry arise from ring strain and substituent effects.
The chloro group at position 11 exerts profound effects on the molecule’s configuration:
Comparative analysis with 6-cyano and 6-thione derivatives suggests that chloro-substitution increases thermodynamic stability but reduces solubility in polar solvents [2] [3].
The fundamental physicochemical properties of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one provide essential insights into its molecular characteristics and behavior under various conditions. This tricyclic heterocyclic compound displays well-defined physical constants that are crucial for its identification and characterization.
The molecular formula of the compound is C₁₄H₁₀ClNO with a molecular weight of 243.69 g/mol [1] [2]. The exact mass has been determined to be 243.045 g/mol through high-resolution mass spectrometry [2]. The compound is assigned Chemical Abstracts Service number 723-86-4, serving as its unique chemical identifier [1] [2].
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClNO | Multiple analytical methods [1] [2] |
| Molecular Weight | 243.69 g/mol | Calculated from atomic masses [1] [2] |
| Exact Mass | 243.045 g/mol | High-resolution mass spectrometry [2] |
| CAS Registry Number | 723-86-4 | Chemical Abstracts Service [1] [2] |
| Melting Point | 226°C (with decomposition) | Differential scanning calorimetry [1] |
| Boiling Point | 299.1±39.0°C (predicted) | Computational estimation [1] |
| Density | 1.35±0.1 g/cm³ (predicted) | Theoretical calculation [1] |
The melting point of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one occurs at 226°C with concurrent decomposition [1], indicating thermal instability at elevated temperatures. This decomposition behavior is characteristic of many heterocyclic compounds containing nitrogen and suggests that thermal analysis should be conducted with appropriate precautions.
The predicted boiling point of 299.1±39.0°C represents a computational estimate based on molecular structure and intermolecular forces [1]. The relatively high boiling point reflects the presence of aromatic rings and the potential for intermolecular hydrogen bonding through the amide nitrogen.
The solubility characteristics of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one are influenced by its tricyclic aromatic structure, the presence of the chlorine substituent, and the amide functional group. These structural features collectively determine its interaction with solvents of varying polarity.
Based on the molecular structure and related compounds in the dibenzo[b,e]azepine family, the compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character. The topological polar surface area of 29.10 Ų [2] indicates moderate polarity, primarily contributed by the amide carbonyl oxygen and nitrogen atoms.
| Solvent Category | Expected Solubility | Rationale |
|---|---|---|
| Water | Poor | Low polarity, limited hydrogen bonding capability |
| Methanol | Moderate | Potential hydrogen bonding with amide group |
| Dichloromethane | Good | Compatible with aromatic systems |
| Dimethyl sulfoxide | Good | Strong hydrogen bond acceptor |
| Tetrahydrofuran | Moderate | Moderate polarity and hydrogen bonding |
The presence of the chlorine atom at position 11 enhances lipophilicity while simultaneously providing a site for potential halogen bonding interactions . This structural feature likely improves solubility in chlorinated organic solvents compared to the parent unsubstituted compound.
The acid-base properties of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one are primarily governed by the nitrogen atom within the seven-membered azepine ring and the amide functional group. Computational analysis predicts a pKa value of 12.27±0.40 [1], indicating weakly basic behavior under physiological conditions.
The relatively high pKa value suggests that the compound exists predominantly in its neutral form at physiological pH (7.4). The nitrogen atom in the azepine ring adopts a pyramidal geometry, with the lone pair of electrons available for protonation under strongly acidic conditions.
| Parameter | Value | Interpretation |
|---|---|---|
| Predicted pKa | 12.27±0.40 [1] | Weak base |
| Protonation site | Azepine nitrogen | Primary basic center |
| Physiological state | Neutral | At pH 7.4 |
| Acid stability | Moderate | May protonate under strong acidic conditions |
The amide carbonyl group provides additional sites for intermolecular interactions but does not significantly contribute to the compound's basic character due to resonance stabilization. The chlorine substituent exerts an electron-withdrawing effect, slightly reducing the basicity compared to the unsubstituted analog.
The lipophilicity of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is quantified by its octanol-water partition coefficient (LogP), which has been computationally determined to be 3.71850 [2]. This value indicates high lipophilicity and suggests favorable distribution into biological membranes and lipid phases.
| Lipophilicity Parameter | Value | Classification |
|---|---|---|
| LogP (calculated) | 3.71850 [2] | High lipophilicity |
| Topological PSA | 29.10 Ų [2] | Moderate polarity |
| Hydrogen bond donors | 1 | Amide NH |
| Hydrogen bond acceptors | 2 | Carbonyl oxygen, nitrogen |
The high LogP value of 3.72 places this compound in the range typical of molecules with good membrane permeability. For comparison, the parent compound 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one exhibits a LogP of 2.98110 [4], demonstrating that chlorine substitution increases lipophilicity by approximately 0.74 log units.
The chlorine substituent contributes significantly to the overall lipophilicity while maintaining the compound's ability to participate in specific molecular interactions. This balance between lipophilicity and polar surface area suggests potential for good bioavailability properties.
The stability profile of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one under different environmental conditions is crucial for understanding its handling requirements and potential degradation pathways. The compound demonstrates good stability under normal laboratory conditions but shows specific sensitivities that require attention.
Thermal Stability: The compound exhibits thermal stability up to its melting point of 226°C, beyond which decomposition occurs [1]. This decomposition behavior necessitates storage below 200°C and careful temperature control during synthetic and analytical procedures.
Chemical Stability: Under normal processing conditions, the compound remains stable when stored in sealed containers away from strong acids, bases, and oxidizing agents [5]. The aromatic system provides inherent stability against mild chemical environments.
| Environmental Factor | Stability Assessment | Recommended Precautions |
|---|---|---|
| Room temperature | Stable | Standard storage conditions |
| Elevated temperature | Decomposes at 226°C | Avoid heating above 200°C |
| Light exposure | Potentially sensitive | Store in amber containers |
| Moisture | Moderate sensitivity | Keep containers tightly closed |
| Oxidizing agents | Incompatible | Avoid contact with strong oxidizers |
| Strong acids/bases | Incompatible | Maintain neutral pH during storage |
Photostability: While specific photostability data for this compound is limited, related dibenzo[b,e]azepine derivatives show varying degrees of light sensitivity [6]. Aromatic compounds with extended conjugation systems may undergo photodegradation, particularly under ultraviolet radiation.
Storage Recommendations: Optimal storage conditions include temperatures between 2-8°C in tightly sealed containers protected from light and moisture [7]. The compound should be stored away from incompatible materials including strong oxidizing agents, acids, and bases.
The spectroscopic characterization of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one provides distinctive fingerprints that enable structural confirmation and purity assessment. Multiple spectroscopic techniques offer complementary information about the molecular structure and electronic properties.
Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy of related dibenzo[b,e]azepine compounds reveals characteristic resonances for aromatic protons in the range of 7.0-7.6 ppm [8]. The chlorine-bearing carbon creates distinctive chemical shift patterns, while the azepine ring protons appear as complex multipets reflecting the ring's conformational dynamics.
Infrared Spectroscopy: The infrared spectrum exhibits characteristic absorption bands corresponding to key functional groups. The amide carbonyl stretch appears around 1650-1680 cm⁻¹, while aromatic C-H stretches occur in the 3000-3100 cm⁻¹ region. The N-H stretch of the amide group is typically observed around 3200-3400 cm⁻¹ [9].
| Spectroscopic Method | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| ¹H NMR | 7.0-7.6 ppm | Aromatic protons |
| ¹H NMR | 4.0-5.0 ppm | Azepine ring protons |
| IR | 1650-1680 cm⁻¹ | C=O stretch (amide) |
| IR | 3200-3400 cm⁻¹ | N-H stretch |
| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretch |
| MS | m/z 243 | Molecular ion [M]⁺ |
Mass Spectrometry: Electron ionization mass spectrometry produces a molecular ion peak at m/z 243, consistent with the molecular formula C₁₄H₁₀ClNO [10]. Characteristic fragmentation patterns include loss of the chlorine atom and various aromatic fragments, providing structural confirmation.
Ultraviolet-Visible Spectroscopy: Related dibenzo[b,e]azepine derivatives exhibit characteristic absorption bands in the UV region, typically around 280-300 nm, corresponding to π→π* transitions within the aromatic system [11] [12]. The extended conjugation through the azepine ring system creates distinctive electronic absorption characteristics.
¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon framework, with aromatic carbons appearing in the 120-140 ppm range and the carbonyl carbon around 170-180 ppm [12]. The carbon bearing chlorine shows characteristic downfield shifts due to the electronegativity of the halogen.